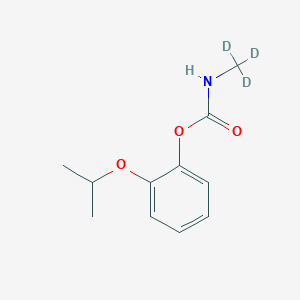
Propoxur D3 (N-methyl D3)
Descripción general
Descripción
Propoxur D3 (N-methyl D3), also known as Propoxur-d3, is a stable isotope labelled compound . It is a carbamate insecticide and is intended for use as an internal standard for the quantification of propoxur by GC- or LC-MS . The molecular formula of Propoxur D3 (N-methyl D3) is C11 2H3 H12 N O3 .
Molecular Structure Analysis
The molecular formula of Propoxur D3 (N-methyl D3) is C11 2H3 H12 N O3 . The molecular weight is 212.26 g/mol .Physical And Chemical Properties Analysis
The molecular weight of Propoxur D3 (N-methyl D3) is 212.26 g/mol . It is stable if stored under recommended conditions .Aplicaciones Científicas De Investigación
Receptor-Binding Studies and Ligand Design
Researchers have explored the interactions between analogues of vitamin D3, including Propoxur D3, and the vitamin D receptor (VDR). For instance, the analysis of the VDR ligand-binding domain with C-2α substituted analogues like Propoxur D3 has provided insights into the structural integrity of the receptor-ligand complex and the presence of water molecules crucial for binding affinity and receptor interactions. These studies underline the potential of Propoxur D3 analogues in designing potent ligands for VDR and related receptors, potentially impacting therapeutic strategies for various diseases (Hourai et al., 2006).
Metabolism and Biological Activity Studies
Propoxur D3 and its derivatives have been subject to metabolic studies to understand their biological activity better. For example, research on 2α-propoxy-1α,25(OH)2D3 (a derivative of Propoxur D3) explored its metabolism by human CYP27A1 and CYP24A1. These studies revealed significant insights into the metabolic pathways and species-based differences in metabolism, shedding light on the potential of these compounds in clinical treatments for conditions like osteoporosis (Abe et al., 2005).
Deuterium Incorporation in Drug Design
Propoxur D3's relevance extends to drug design, especially in the context of deuterium incorporation. A robust d3-methylating agent, DMTT, was developed to incorporate deuterium atoms into organic molecules, a technique valuable in the pharmaceutical industry for tracing drug molecules without substantially altering their structure or function. This approach is critical for developing deuterated pharmaceuticals, ensuring their functional integrity while enabling efficient tracking (Wang et al., 2020).
Safety And Hazards
Propoxur D3 (N-methyl D3) is classified as toxic . It is fatal if swallowed or if inhaled . It is also toxic in contact with skin . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, to wash thoroughly after handling, to not eat, drink or smoke when using this product, and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
(2-propan-2-yloxyphenyl) N-(trideuteriomethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRUGXGCCGIOQO-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC=CC=C1OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propoxur-d3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-c]pyridine;hydrochloride](/img/structure/B1435875.png)
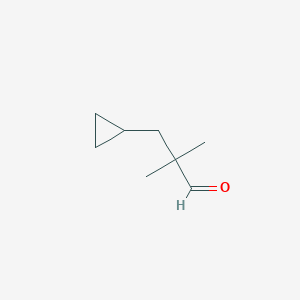
![6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1435878.png)
![2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1435879.png)
![1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1435882.png)
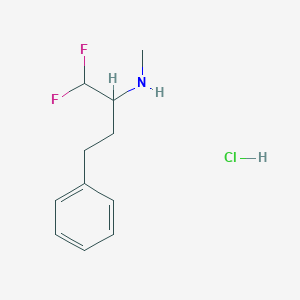
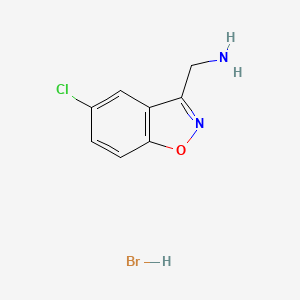
![7-methyl-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B1435887.png)
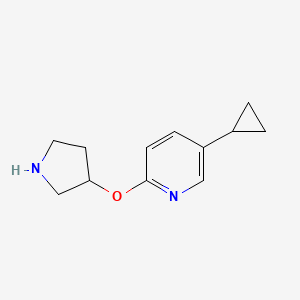
![2-(6-Methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1435890.png)
![2-[3-(2-Nitro-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1435892.png)
![8,8-Difluoro-1-azaspiro[4.5]decane hydrochloride](/img/structure/B1435893.png)
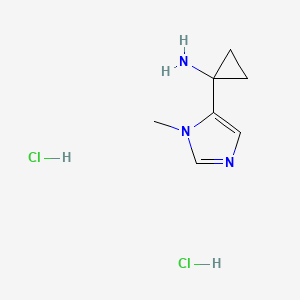
![Methyl 2-azaspiro[3.4]octane-1-carboxylate hydrochloride](/img/structure/B1435895.png)